molecular formula C16H18FNO2S B10975972 N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10975972
M. Wt: 307.4 g/mol
InChI Key: PEDGCEFBAVGWLA-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Oxidation and Reduction: The products depend on the specific reagents used but may include sulfoxides or sulfones.

    Hydrolysis: The products are the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-10-5-6-14(17)15(7-10)18-21(19,20)16-9-12(3)11(2)8-13(16)4/h5-9,18H,1-4H3

InChI Key

PEDGCEFBAVGWLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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